3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
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Overview
Description
3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a complex organic compound that features a benzamide core linked to an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide typically involves multiple steps:
Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate.
Suzuki Coupling Reaction: The intermediate formed is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (dppf) chloride and cesium carbonate to yield the desired oxazolo[4,5-b]pyridine derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, demonstrating activity against various human cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer.
Biological Studies: The compound can be used to study the biological pathways involved in cancer cell proliferation and apoptosis.
Chemical Biology: It serves as a tool for investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves its interaction with specific molecular targets within cancer cells. The compound is believed to interfere with key signaling pathways that regulate cell growth and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure and have demonstrated anticancer activity.
Benoxaprofen: An anti-inflammatory agent with a benzoxazole skeleton, which is structurally related to the oxazolo[4,5-b]pyridine moiety.
Zibotentan: An anticancer agent with a 1,3,4-oxadiazole structure.
Uniqueness
3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to target multiple cancer cell lines makes it a promising candidate for further development in anticancer therapy.
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-16(2)15-29-20-6-3-5-19(13-20)23(28)26-14-17-8-10-18(11-9-17)24-27-22-21(30-24)7-4-12-25-22/h3-13,16H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
MATXXSHECMLOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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